molecular formula C10H12ClFN4 B2884315 [1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride CAS No. 2310160-00-8

[1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

Cat. No.: B2884315
CAS No.: 2310160-00-8
M. Wt: 242.68
InChI Key: NOFWUEVQXDRDSO-UHFFFAOYSA-N
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Description

[1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C10H11FN4·HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine typically involves “click” chemistry, a modular approach that allows for the efficient and rapid assembly of molecules . One common method involves the reaction of 2-fluoro-4-methylphenyl azide with propargylamine in the presence of a copper(I) catalyst to form the triazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives have shown promise in inhibiting enzymes such as carbonic anhydrase, making them potential candidates for therapeutic applications .

Medicine

In medicine, triazole derivatives are explored for their antifungal, antibacterial, and anticancer properties. The unique structure of [1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine allows it to interact with biological targets in a specific manner, enhancing its therapeutic potential .

Industry

Industrially, this compound is used in the development of agrochemicals, dyes, and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in material sciences .

Mechanism of Action

The mechanism of action of [1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluoro and methyl groups enhances its reactivity and specificity in biological systems .

Properties

IUPAC Name

[1-(2-fluoro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4.ClH/c1-7-2-3-10(9(11)4-7)15-6-8(5-12)13-14-15;/h2-4,6H,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFWUEVQXDRDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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